molecular formula C16H19N3O3S B2613196 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide CAS No. 1798037-11-2

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide

Cat. No.: B2613196
CAS No.: 1798037-11-2
M. Wt: 333.41
InChI Key: YKEHUBQJZNXCAS-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked to a sulfonamide group and a 3-methoxypyrrolidinyl-substituted phenyl moiety. The methoxypyrrolidine moiety may enhance solubility and bioavailability compared to simpler aromatic systems .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-15-8-10-19(12-15)14-6-4-13(5-7-14)18-23(20,21)16-3-2-9-17-11-16/h2-7,9,11,15,18H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEHUBQJZNXCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide and Analogs
Compound Name Key Structural Features Molecular Weight (g/mol) Solubility (Water) pKa Values Biological Activity
This compound Pyridine-3-sulfonamide, 3-methoxypyrrolidinyl-phenyl ~377.4* Moderate (predicted) Not reported Hypothesized receptor modulation
ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide) Pyrazine, oxadiazole, nitro groups 424.4 0.12 mg/mL at 25°C 1.46, 5.66 Endothelin A receptor antagonist
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Bromo-methoxypyridine, difluorobenzenesulfonamide ~419.2 Low (organic solvents) Not reported Synthetic intermediate
Example 56 (Patent compound) Chromen-4-one, fluorophenyl, pyrazolo-pyrimidine 603.0 Insoluble Not reported Kinase inhibition (hypothesized)

*Molecular weight calculated based on formula.

Key Observations:
  • Solubility: ZD4054’s water solubility (0.12 mg/mL) is attributed to its polar oxadiazole and nitro groups, whereas this compound’s methoxypyrrolidine may improve solubility relative to non-polar analogs like the bromo-difluoro derivative .
  • Bioactivity : ZD4054’s endothelin A receptor antagonism highlights the role of sulfonamide-pyridine hybrids in targeting G-protein-coupled receptors (GPCRs). The absence of bulky substituents (e.g., oxadiazole) in the target compound may alter receptor selectivity .

Pharmacological and Functional Differences

  • ZD4054 : Demonstrated efficacy in metastatic castration-resistant prostate cancer via endothelin A receptor blockade. Its nitro and oxadiazole groups contribute to high receptor affinity but may limit blood-brain barrier penetration .
  • Patent Compound (Example 56): A pyrazolo-pyrimidine sulfonamide with kinase inhibitory activity, emphasizing the diversity of sulfonamide applications. Its fluorophenyl and chromenone groups increase hydrophobicity, reducing water solubility .

Biological Activity

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H18N2O3S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a pyridine ring, a sulfonamide group, and a methoxypyrrolidine moiety, which contribute to its biological properties.

The compound acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival. Inhibition of PI3K has been linked to reduced tumor growth and improved therapeutic outcomes in various cancers. Studies have shown that this compound can effectively inhibit both PI3K and the mammalian target of rapamycin (mTOR), leading to significant anti-proliferative effects in cancer cell lines.

1. Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against PI3K with an IC50 value in the low nanomolar range. This suggests a strong affinity for the enzyme, which is critical for its therapeutic potential in oncology.

2. Cell Proliferation Inhibition

In vitro studies have demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be approximately 130 nM and 20 nM, respectively, indicating its effectiveness as an anti-cancer agent .

3. Induction of Apoptosis

Flow cytometry analyses reveal that treatment with this compound leads to apoptosis in cancer cells. The compound induces cell cycle arrest at the G0/G1 phase, effectively halting proliferation and triggering programmed cell death pathways .

Structure-Activity Relationship (SAR)

The SAR studies focus on modifications to the pyridine and sulfonamide moieties to enhance biological activity. Key findings include:

ModificationEffect on Activity
Substitution on the pyridine ringIncreased binding affinity to PI3K
Variation in sulfonamide groupAltered pharmacokinetic properties
Changes in methoxypyrrolidine structureEnhanced cellular uptake

These modifications are aimed at optimizing the compound's efficacy while minimizing potential side effects.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the effectiveness of this compound:

  • Study on Dual Inhibition : A series of sulfonamide derivatives were synthesized and tested for their ability to inhibit both PI3K and mTOR pathways. The most potent derivative exhibited an IC50 value of 0.22 nM for PI3Kα and 23 nM for mTOR, demonstrating the potential for dual targeting in cancer therapy .
  • Cell Cycle Analysis : Research involving flow cytometry showed that compounds similar to this compound could induce significant apoptosis in HCT-116 cells, with visual confirmation through Hoechst staining .

Q & A

Q. What are the key synthetic routes for N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyrrolidine ring formation. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–100°C), and catalysts like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation. Analytical techniques such as HPLC and NMR are essential for monitoring intermediates and ensuring purity (>95%) .

Q. How is the structural integrity of this compound validated during synthesis?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and stereochemistry. For example, analogous sulfonamide derivatives have been validated with R factors <0.04 and data-to-parameter ratios >18.3 . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are complementary for verifying functional groups and molecular weight .

Q. What in vitro assays are recommended for preliminary biological screening?

Enzyme inhibition assays (e.g., COX-2 or kinase targets) and cell viability assays (MTT or ATP-based) using cancer cell lines (e.g., leukemia, melanoma) are standard. GI₅₀ values can be determined via dose-response curves, with IC₅₀ values <20 µM indicating promising activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

SAR studies should systematically vary substituents on the pyrrolidine and pyridine rings. For example:

  • Pyrrolidine modifications : Introducing fluorinated or bulky groups (e.g., 3-fluorophenyl) enhances selectivity for enzymes like RORγt over off-target receptors (e.g., LXRα/β) .
  • Sulfonamide adjustments : Replacing methoxy with trifluoromethyl groups improves metabolic stability and membrane permeability .
    Computational tools (e.g., molecular docking, QSAR) can prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Contradictions often arise from assay conditions (e.g., pH, serum content) or target promiscuity. Strategies include:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis.
  • Physicochemical profiling : Measure logP and pKa to assess bioavailability discrepancies. For instance, low solubility (e.g., <0.12 mg/mL) may artificially suppress activity in cell-based assays .

Q. What methodologies are effective for evaluating in vivo pharmacokinetics and efficacy?

  • Pharmacokinetic (PK) studies : Administer the compound orally or intravenously in murine models and measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS. Lead compounds with t₁/₂ >4 hours and oral bioavailability >30% are prioritized .
  • Disease models : Use IL-23-induced acanthosis models for psoriasis or xenograft models for oncology. Dose-dependent reduction in biomarkers (e.g., IL-17) confirms target engagement .

Methodological Challenges and Solutions

Q. How can researchers address low solubility during formulation for in vivo studies?

  • Prodrug strategies : Introduce phosphate or ester groups to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles to improve bioavailability without altering the core structure .

Q. What analytical techniques are critical for detecting metabolic degradation products?

  • LC-QTOF-MS : Identifies phase I/II metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation).
  • Stable isotope labeling : Track metabolic pathways using ¹³C or ²H isotopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.